[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid
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Overview
Description
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dioxolane ring substituted with trifluoromethyl groups, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The dioxolane ring may participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole: Shares the trifluoromethyl group but differs in the core structure.
1-Boc-4-AP: Used as an intermediate in pharmaceutical synthesis, similar in its use as a building block.
Uniqueness
The uniqueness of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid lies in its combination of the dioxolane ring and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51125-52-1 |
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Molecular Formula |
C7H9F6NO5 |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid |
InChI |
InChI=1S/C6H6F6O3.CH3NO2/c7-5(8,9)4(6(10,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;2H2,(H,3,4) |
InChI Key |
GSXWCWGRVLIELI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CO.C(=O)(N)O |
Origin of Product |
United States |
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